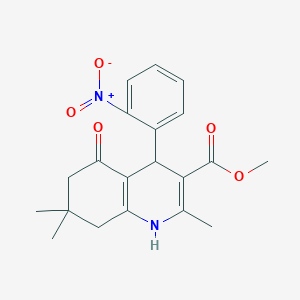

Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C24H24N2O6 . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents like sodium borohydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, ethanol.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .

- Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .

- Methyl 2,7,7-trimethyl-4-(5-phenyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .

Uniqueness

Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the nitro group at the 2-position of the phenyl ring differentiates it from other similar compounds and contributes to its unique reactivity and biological activity.

Biological Activity

Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a detailed review of existing research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3 with a molecular weight of approximately 354.4 g/mol. Its structure features a hexahydroquinoline core with various substituents that may influence its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O3 |

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | This compound |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related cellular damage. The presence of nitrophenyl groups in the structure may enhance its electron-donating ability and free radical scavenging capacity.

Enzyme Inhibition Studies

Inhibition of specific enzymes has been a focal point in evaluating the biological activity of this compound. Notably:

-

Cholinesterase Inhibition : Compounds in this class have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in the treatment of neurodegenerative diseases like Alzheimer's disease. Preliminary studies suggest that this compound may exhibit similar inhibitory effects.

Enzyme Activity (IC50) AChE 0.466 ± 0.121 μM BChE 1.89 ± 0.05 μM

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported varying degrees of antibacterial and antifungal activities against several pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

- Study on Neuroprotective Effects : A study evaluated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and improved viability when treated with methyl derivatives similar to the target compound.

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited effective antimicrobial properties against Gram-positive and Gram-negative bacteria.

Properties

Molecular Formula |

C20H22N2O5 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C20H22N2O5/c1-11-16(19(24)27-4)17(12-7-5-6-8-14(12)22(25)26)18-13(21-11)9-20(2,3)10-15(18)23/h5-8,17,21H,9-10H2,1-4H3 |

InChI Key |

CGNRGBIADYYMNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.